4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride
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Overview
Description
4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is a derivative of piperidine and an Fmoc-protected amino acid, which is commonly used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis, which can be removed by piperidine, an efficient catalyst for the deprotection step . The Fmoc group enhances the hydrophobicity and aromaticity of amino acids, making them suitable for self-assembly and functional material applications .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids, such as morpholine-3-carboxylic acid, involves multiple steps including reductive amination, intramolecular reactions, and ester hydrolysis . Although the synthesis of 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is not explicitly detailed in the provided papers, similar synthetic routes can be inferred. The process likely involves the introduction of the Fmoc group to the piperidinecarboxylic acid framework, ensuring the protection of the amino group during peptide chain elongation.
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which is bulky and aromatic, influencing the physical properties and reactivity of the molecule. The Fmoc group is crucial for the self-assembly of peptides and can affect the overall conformation of the peptide chain .
Chemical Reactions Analysis
In peptide synthesis, the Fmoc group is removed by piperidine, which acts as a catalyst for the cleavage of the Fmoc group, a process known as Fmoc deprotection . This step is essential in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to the growing peptide chain. The Fmoc group can also be involved in glycosylation reactions, as seen in the glycosylation of Fmoc amino acids with unprotected carboxyl groups .
Physical and Chemical Properties Analysis
Fmoc-protected amino acids exhibit distinct physical and chemical properties due to the Fmoc group. These properties include increased hydrophobicity and the ability to participate in self-assembly processes, which are important for the fabrication of functional materials . The Fmoc group also imparts stability to the protected amino acid, allowing for its use in various chemical reactions, such as glycosylation .
Scientific Research Applications
Synthesis of Main-Chain NLO Oligomers
4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride plays a crucial role in the synthesis of nonlinear optical (NLO) oligomers containing azobenzene chromophores. This process involves the protection of amino groups with Fmoc and selective deprotection, leading to the formation of mono-protected monomers and dimers, which are essential components in the creation of NLO oligomers (Huang et al., 2000).
Peptide Synthesis via FMOC Amino Acid Chloride Coupling
Rapid continuous solution synthesis of peptides involves the use of crystalline FMOC amino acid chlorides, where 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride is used for deblocking. This method, applied to the synthesis of tachykinin peptides, enhances the purity and yield of the synthesized peptides (Beyermann et al., 1990).
Large-Scale Synthesis of FMOC-Protected Non-Proteogenic Amino Acids
The compound is integral in large-scale synthesis processes for protecting various amino acids with FMOC, demonstrating high efficiency and yield. This application is crucial for creating combinatorial libraries in biochemical research (Dener et al., 2001).
Fabrication of Functional Materials
FMOC-modified amino acids and peptides, including those derived from 4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride, have potential applications in the development of functional materials. Their self-assembly features are exploited in various fields, including drug delivery, catalysis, and therapeutic applications (Tao et al., 2016).
Deprotection in Fmoc Solid Phase Peptide Synthesis
The compound is also utilized in the deprotection step of Fmoc solid phase peptide synthesis. It is crucial for ensuring high-quality peptide products, where its efficiency and toxicity are compared with other reagents (Luna et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4.ClH/c24-19(25)21(9-11-22-12-10-21)23-20(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,22H,9-13H2,(H,23,26)(H,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBFKLWITSYZJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647087 |
Source
|
Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Fmoc-amino)-4-piperidinecarboxylic acid hydrochloride | |
CAS RN |
368866-09-5 |
Source
|
Record name | 4-Piperidinecarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368866-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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